molecular formula C11H9F3N4O B7151496 N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridine-4-carboxamide

N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridine-4-carboxamide

Cat. No.: B7151496
M. Wt: 270.21 g/mol
InChI Key: XIHIDBVWRBKYEG-UHFFFAOYSA-N
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Description

N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridine-4-carboxamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a trifluoromethyl group and a pyridine ring, making it a versatile molecule for scientific research and industrial applications.

Properties

IUPAC Name

N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c1-18-6-8(9(17-18)11(12,13)14)16-10(19)7-2-4-15-5-3-7/h2-6H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHIDBVWRBKYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridine-4-carboxamide typically involves the reaction of 1-methyl-3-(trifluoromethyl)pyrazole with pyridine-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs. The choice of solvents and reagents can also be adjusted to ensure environmental compliance and safety.

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group and the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridine-4-carboxamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole and pyridine rings, along with the trifluoromethyl group, makes it a valuable compound for diverse applications.

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